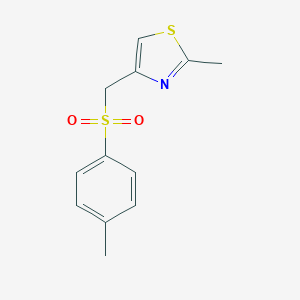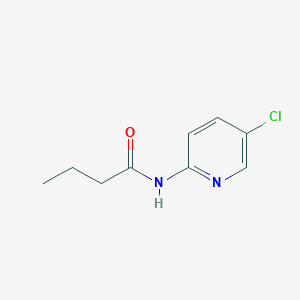![molecular formula C12H20N2O5 B274633 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment. This compound belongs to the class of molecules known as proteasome inhibitors, which have been found to have anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves the inhibition of proteasome activity. Proteasomes are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which can lead to the accumulation of damaged proteins and ultimately, cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability to researchers who do not have this expertise.
Direcciones Futuras
There are many potential future directions for research on 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid. One area of research could focus on the development of new cancer therapies that utilize this compound. Additionally, research could be conducted to explore the anti-inflammatory properties of this compound. Further studies could also be conducted to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of ethyl 4-piperidone-4-carboxylate with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)piperidine-4-carboxylate. This intermediate is then reacted with L-leucine to form the final product, this compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C12H20N2O5 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-[(1-ethoxycarbonylpiperidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-19-12(18)14-7-5-9(6-8-14)13-10(15)3-4-11(16)17/h9H,2-8H2,1H3,(H,13,15)(H,16,17) |
Clave InChI |
PSSYMPCFLADNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)